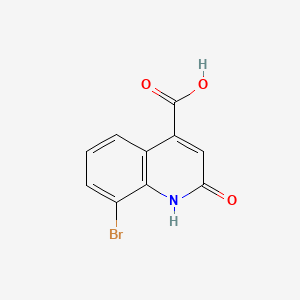
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1248595-74-5 . It has a molecular weight of 268.07 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 8-bromo-2-hydroxy-4-quinolinecarboxylic acid . The InChI code is 1S/C10H6BrNO3/c11-7-3-1-2-5-6 (10 (14)15)4-8 (13)12-9 (5)7/h1-4H, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The compound is in the form of a powder .Wissenschaftliche Forschungsanwendungen
Synthesis and Radiolabeling for Biomedical Research
One application of derivatives similar to 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is in the synthesis of radiolabeled compounds for biomedical imaging. For instance, [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized as a potential SPECT tracer for studying the N-methyl-D-aspartate receptor in the human brain. The synthesis involved a non-isotopic nucleophilic halogen exchange, aiming to achieve high radiochemical yield and purity for effective imaging applications (Dumont & Slegers, 1996).
Photolabile Protecting Group for Biological Messengers
Another significant application is the use of brominated hydroxyquinoline, a related compound, as a photolabile protecting group for carboxylic acids. This application is particularly relevant for the controlled release of biological messengers in vivo. The compound demonstrated greater single-photon quantum efficiency than other caging groups and showed sufficient sensitivity to multiphoton-induced photolysis, making it a valuable tool for biological studies (Fedoryak & Dore, 2002).
Anticancer Activity
Research has also been conducted on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid for their potential anticancer activity. Specifically, new derivatives were synthesized and tested against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity. This highlights the potential of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives in the development of anticancer agents (Gaber et al., 2021).
Chemical Synthesis and Bromination Reactions
The compound and its derivatives are also explored for their chemical properties, such as in bromination reactions, which are fundamental in synthetic organic chemistry. For example, the synthesis and bromination of 4-hydroxy-2-quinolones have been studied for their potential to produce compounds with various biological activities. These studies contribute to the understanding of the compound's reactivity and potential for creating pharmacologically active molecules (Ukrainets et al., 2007).
Eigenschaften
IUPAC Name |
8-bromo-2-oxo-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZXVJTIUYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734310 |
Source


|
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248595-74-5 |
Source


|
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)



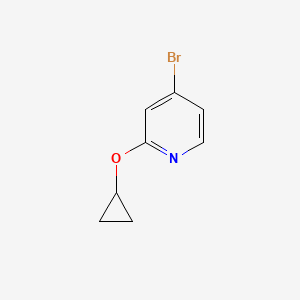
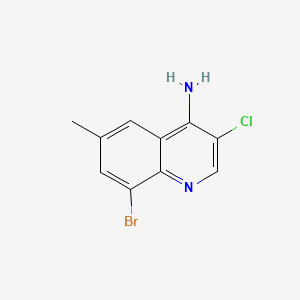
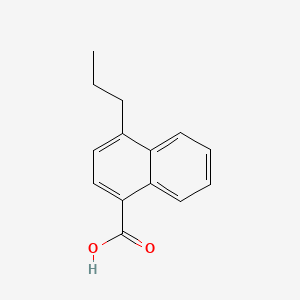

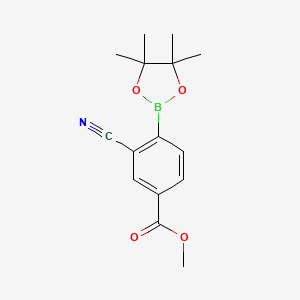
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)